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Introduction

The identification of novel biological targets is a critical first step in the development of new
therapeutics. This guide provides an in-depth overview of a proprietary platform technology
from Bicycle Therapeutics that utilizes bicyclic peptides, referred to as Bicycles®, for the
discovery and validation of therapeutic targets. This technology offers a unique approach,
combining the advantageous properties of both small molecules and biologics to address
previously "undruggable” targets. This document will detail the core principles of the Bicycle
platform, the experimental protocols for target identification and validation, quantitative data
from preclinical and clinical studies of their pipeline candidates, and the signaling pathways of
key targets.

The Bicycle® Platform: A Novel Therapeutic
Modality

Bicycle Therapeutics has pioneered a novel class of medicines based on their proprietary
bicyclic peptide technology. These are fully synthetic short peptides constrained by a chemical
scaffold to form two loops, which stabilizes their geometry and confers high affinity and
selectivity to their targets.[1][2] This constrained structure allows them to engage with a large
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surface area on a target protein, enabling the modulation of protein-protein interactions, a
challenge for traditional small molecules.[3]

The Bicycle platform offers several key advantages:

High Affinity and Selectivity: Bicyclic peptides can be engineered to bind to targets with
antibody-like affinity and specificity.[2]

o Small Size: With a molecular weight of 1.5-2.5 kDa, Bicycles are significantly smaller than
antibodies (~150 kDa), allowing for rapid and deep tissue penetration, a crucial factor for
treating solid tumors.[4][5]

e Tunable Pharmacokinetics: Their peptidic nature allows for a "tunable” pharmacokinetic half-
life and a renal route of clearance, which can minimize liver and gastrointestinal toxicity often
associated with other drug modalities.[5][6]

» Versatile Conjugation: Bicycles can be readily conjugated to a variety of payloads, including
toxins to create Bicycle Toxin Conjugates (BTCs)®, radioisotopes for Bicycle Radio
Conjugates (BRCs™), and other Bicycle molecules to create multimers like Bicycle Tumor-
Targeted Immune Cell Agonists (Bicycle TICAs®).[7][8]

Experimental Protocols for Target Identification and
Validation

The core of Bicycle Therapeutics' target identification strategy is a proprietary phage display
screening platform. This high-throughput method allows for the rapid identification of specific
Bicycle molecules against a wide range of therapeutic targets.[6][9]

Phage Display Screening for Bicyclic Peptides

The process begins with the creation of vast and diverse libraries of linear peptides displayed
on the surface of bacteriophage.[9][10] These libraries can contain upwards of 100 billion
unique peptide sequences.[10]

Experimental Workflow:
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 Library Construction: Diverse libraries of genes encoding peptides with three cysteine
residues spaced by random amino acids are fused to a phage coat protein gene.[4]

e On-Phage Cyclization: The phage-displayed linear peptides are chemically cyclized by
reacting the cysteine residues with a trivalent chemical scaffold, such as tris-
(bromomethyl)benzene, to form bicyclic structures on the phage surface.[4][9] This on-phage
cyclization is a key step in creating the constrained Bicycle® structure.

« Affinity Selection (Panning): The phage library displaying the bicyclic peptides is then
incubated with the target protein of interest. This can be a soluble protein or a cell-surface
target on whole cells.[9][11]

o Phage that display Bicycles with high affinity for the target will bind.
o Non-binding phage are washed away.

o Elution and Amplification: The bound phage are eluted and then amplified by infecting E. coli
host cells.[12]

« |terative Rounds of Selection: The amplified phage are used for subsequent rounds of
panning, progressively enriching the library for high-affinity binders.[4][9]

 Hit Identification and Sequencing: After several rounds of selection, the DNA from the
enriched phage is sequenced to identify the amino acid sequences of the high-affinity
bicyclic peptides.[8]

« Affinity Maturation: Initial hits can be further optimized through additional rounds of phage
display where specific residues are kept constant while others are randomized to improve
binding affinity and other properties.[1]

Caption: Phage display workflow for bicyclic peptide discovery.

Target Validation

Once high-affinity bicyclic peptides are identified, they are synthesized and further
characterized to validate their interaction with the target and their potential therapeutic effect.

Key Validation Steps:
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» Binding Affinity and Specificity Assays:

o Surface Plasmon Resonance (SPR): To determine the binding kinetics (association and
dissociation rates) and affinity (KD) of the synthesized Bicycle for its target.[1]

o Cell-Based Binding Assays: To confirm binding to the target in a more physiological
context, especially for cell-surface receptors.[13]

o Selectivity Profiling: To assess binding against other related proteins to ensure target
specificity.[13]

¢ In Vitro Functional Assays:

o Enzyme Inhibition Assays: For targets that are enzymes, to measure the potency (IC50) of
the Bicycle in inhibiting enzymatic activity.

o Cell Proliferation/Cytotoxicity Assays: For oncology targets, to determine the efficacy
(EC50) of Bicycle Toxin Conjugates in killing cancer cells.

o Signaling Pathway Modulation: To confirm that binding of the Bicycle to its target
modulates the intended downstream signaling pathways.

« In Vivo Efficacy Studies:

o Xenograft Models: To evaluate the anti-tumor activity of Bicycle therapeutics in animal
models bearing human tumors.[3][5]

o Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To assess the absorption,
distribution, metabolism, and excretion (ADME) properties of the Bicycle molecules and
their effect on the target in vivo.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for some of Bicycle Therapeutics' clinical-
stage candidates.

Table 1: Binding Affinities of Bicyclic Peptides
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Bicycle

Target Affinity (KD) Assay Method Reference(s)
Molecule
BT8009 Nectin-4 2.5nM SPR [1]
12.9nM
BT8009 Nectin-4 Cell-based [1][13]

(apparent Kd)

Family 2 Phage

Hit Nectin-4 208 nM Phage Screen [1]

[

Family 1 Phage ]

Hit Nectin-4 508 nM Phage Screen [1]
[

Family 3 Phage ]

. Nectin-4 888 nM Phage Screen [1]
[

PK15 Kallikrein 1.5 nM (Ki) Enzyme Assay [4]

Table 2: Clinical Efficacy of Bicycle Toxin Conjugates
(BTCs)®
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Overall Disease
Drug
. L Respons Control Referenc
Candidat  Target Indication Dose
e Rate Rate e(s)
e
(ORR) (DCR)
Zelenectid )
Metastatic
e ) ) 5.0 mg/mz
] Nectin-4 Urothelial 43% 71% [15]
pevedotin weekly
Cancer
(BT8009)
Zelenectid )
Metastatic 25% (1 of 4
e ) ) 2.5 mg/m? )
) Nectin-4 Urothelial patients 75% [15]
pevedotin weekly )
Cancer with PR)
(BT8009)
6.5-10
_ 100% (2 of
Urothelial mg/m?2 ]
BT5528 EphA2 2 patients - [15]
Cancer every other ]
with PR)
week
_ 6.5-8.5 80% (4 of 5
Ovarian 20% (1 of 5 ]
mg/m2 ] with
BT5528 EphA2 Cancer patients ) [15]
every other _ antitumor
(EphA2+) with PR) o
week activity)
Advanced 6.5 mg/m?
BT5528 EphA2 Solid every 2 6.7% 20.0% [16][17]
Tumors weeks

Table 3: Pharmacokinetic Properties of BTCs®
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Drug

) Half-life (t1/2) Clearance Key Findings Reference(s)
Candidate

Rapid distribution
BT5528 0.4 - 0.7 hours Renal o [16][17]
and elimination.

Longer half-life of
MMAE (from the payload,
35 - 47 hours - ] ) [16][17]
BT5528) retained in the

tumor.

Rapid tumor
Short systemic penetration and
BT8009 Renal [1]
exposure (~1h) fast renal

elimination.

Key Signaling Pathways

Bicycle Therapeutics is targeting several key signaling pathways implicated in cancer
progression. Below are simplified diagrams of these pathways.

Nectin-4 Signhaling Pathway

Nectin-4 is a cell adhesion molecule that is overexpressed in various cancers and is involved in
cell proliferation, migration, and angiogenesis.[18][19] It can activate the PISK/AKT signaling
pathway, which is a central regulator of cell growth and survival.[18][19][20][21]
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Caption: Simplified Nectin-4 signaling pathway.

EphA2 Signaling Pathway

EphAZ2 is a receptor tyrosine kinase that is often overexpressed in cancer and is associated
with poor prognosis.[15] Its signaling can promote cell proliferation, migration, and invasion.[22]
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Caption: Simplified EphA2 signaling pathway.

MT1-MMP Signaling Pathway

Membrane Type 1 Matrix Metalloproteinase (MT1-MMP) is a transmembrane enzyme that
degrades components of the extracellular matrix, facilitating cancer cell invasion and
metastasis.[23] It is also involved in intracellular signaling that promotes cell migration.[24][25]
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Caption: Simplified MT1-MMP signaling pathway.

CD137 Signaling Pathway in T-cells (Target for Bicycle
TICAs®)

CD137 (also known as 4-1BB) is a co-stimulatory molecule expressed on activated T-cells. Its

agonism leads to T-cell proliferation and enhances their anti-tumor activity. Bicycle TICAS® are
designed to co-engage a tumor antigen (like Nectin-4) and CD137 on T-cells, leading to tumor-
localized immune activation.
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Caption: CD137 co-stimulation by a Bicycle TICA®.

Conclusion

The Bicycle® platform represents a significant advancement in the

field of drug discovery,

offering a versatile and powerful tool for the identification and validation of novel biological
targets. The ability to rapidly screen vast libraries of bicyclic peptides and generate drug
candidates with a unique combination of properties opens up new avenues for targeting
diseases that have been intractable to traditional therapeutic modalities. The preclinical and
clinical data for Bicycle Therapeutics' pipeline candidates demonstrate the potential of this
technology to deliver highly potent and selective therapies with favorable safety profiles. This
guide provides a foundational understanding of the Bicycle platform and its application in

modern drug development, intended to aid researchers and scienti

sts in this dynamic field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]
2. bicycletherapeutics.com [bicycletherapeutics.com]

3. Discovery of BT8009: A Nectin-4 Targeting Bicycle Toxin Conjugate for the Treatment of
Cancer - PubMed [pubmed.ncbi.nim.nih.gov]

4. bicycletherapeutics.com [bicycletherapeutics.com]
5. bicycletherapeutics.com [bicycletherapeutics.com]
6. bicycletherapeutics.com [bicycletherapeutics.com]
7. ascopubs.org [ascopubs.org]

8. Screening of structurally diverse bicyclic peptide libraries by phage display
[infoscience.epfl.ch]

9. bicycletherapeutics.com [bicycletherapeutics.com]

10. Generation of a 100-billion cyclic peptide phage display library having a high skeletal
diversity - PubMed [pubmed.ncbi.nim.nih.gov]

11. bicycletherapeutics.com [bicycletherapeutics.com]
12. life.sjtu.edu.cn [life.sjtu.edu.cn]

13. BT8009; A Nectin-4 Targeting Bicycle Toxin Conjugate for Treatment of Solid Tumors -
PMC [pmc.ncbi.nim.nih.gov]

14. MMAE Delivery Using the Bicycle Toxin Conjugate BT5528 - PubMed
[pubmed.ncbi.nim.nih.gov]

15. onclive.com [onclive.com]
16. ascopubs.org [ascopubs.org]

17. Results From First-in-Human Phase | Dose-Escalation Study of a Novel Bicycle Toxin
Conjugate Targeting EphA2 (BT5528) in Patients With Advanced Solid Tumors - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b1204527?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00065
https://www.bicycletherapeutics.com/wp-content/uploads/2024/09/ESMO-2024-5528-Clin-Update-Poster-FINAL.pdf
https://pubmed.ncbi.nlm.nih.gov/36204777/
https://pubmed.ncbi.nlm.nih.gov/36204777/
https://www.bicycletherapeutics.com/wp-content/uploads/24_NatureChemBio_31-05-2009_Phage-encoded-combinatorial-chemical-libraries-based-on-bicyclic-peptides_paper.pdf
https://www.bicycletherapeutics.com/wp-content/uploads/2022/07/BT8009-AACR-4479-Rigby.pdf
https://www.bicycletherapeutics.com/wp-content/uploads/2024/04/BTC-AACR-2024-FINAL.pdf
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.3088
https://infoscience.epfl.ch/entities/publication/1462bcab-65bd-4b9d-840e-9b67e32d5b93
https://infoscience.epfl.ch/entities/publication/1462bcab-65bd-4b9d-840e-9b67e32d5b93
https://www.bicycletherapeutics.com/approach/screening/
https://pubmed.ncbi.nlm.nih.gov/34341825/
https://pubmed.ncbi.nlm.nih.gov/34341825/
https://www.bicycletherapeutics.com/wp-content/uploads/2022/07/19_PEGS-Bicycle-Phage_-30-04-2017-Poster..pdf
https://life.sjtu.edu.cn/teacher/assets/userfiles/files/Net/20200909104109072/Files/20240502/6385027855193929292142815.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9940631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9940631/
https://pubmed.ncbi.nlm.nih.gov/32398269/
https://pubmed.ncbi.nlm.nih.gov/32398269/
https://www.onclive.com/view/bicycle-toxin-conjugates-showcase-early-activity-and-tolerability-in-urothelial-ovarian-cancers
https://ascopubs.org/doi/10.1200/JCO.23.01107
https://pubmed.ncbi.nlm.nih.gov/39231383/
https://pubmed.ncbi.nlm.nih.gov/39231383/
https://pubmed.ncbi.nlm.nih.gov/39231383/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» 18. Nectin-4 promotes gastric cancer progression via the PI3K/AKT signaling pathway -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 19. Nectin-4: New Antibody-Drug Conjugate (ADC) Target | Biopharma PEG
[biochempeg.com]

e 20. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value
[frontiersin.org]

e 21.researchgate.net [researchgate.net]
e 22.researchgate.net [researchgate.net]

e 23. The Diverse Pathways for Cell Surface MT1-MMP Localization in Migratory Cells - PMC
[pmc.ncbi.nlm.nih.gov]

e 24. mdpi.com [mdpi.com]

e 25. MEMBRANE TYPE 1-MATRIX METALLOPROTEINASE (MT1-MMP) IDENTIFIED AS A
MULTIFUNCTIONAL REGULATOR OF VASCULAR RESPONSES - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Technical Guide to Biological Target Identification
Utilizing Bicyclic Peptide Technology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204527#bicep-biological-target-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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